

# **Application Notes and Protocols: Cell Permeability Assays for TYK2 PROTACs**

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## For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality designed to eliminate specific proteins by hijacking the cell's own ubiquitin-proteasome system. [1] Tyrosine kinase 2 (TYK2), an intracellular enzyme in the Janus kinase (JAK) family, is a critical mediator of immune and inflammatory signaling pathways, making it an attractive target for the treatment of various autoimmune diseases.[2][3] A TYK2-targeting PROTAC must efficiently cross the cell membrane to engage its intracellular target and induce its degradation.

However, PROTACs are heterobifunctional molecules with high molecular weights and polar surface areas, often falling outside the typical parameters for orally bioavailable drugs.[4][5] These characteristics present a significant challenge to their cell permeability.[6][7] Therefore, the accurate and robust assessment of cell permeability is a critical step in the discovery and optimization of effective TYK2 PROTACs. This document provides detailed protocols for key assays used to evaluate the cellular uptake and target engagement of TYK2 PROTACs.

## Background: TYK2 Signaling and PROTAC Mechanism

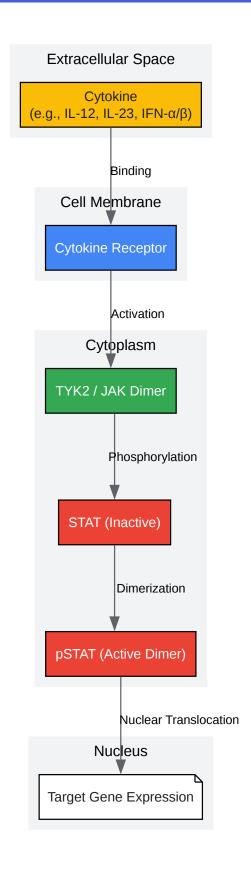


### Methodological & Application

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TYK2 is an intracellular kinase that plays a crucial role in signal transduction for cytokines such as IL-12, IL-23, and Type I interferons.[8][9] Upon cytokine binding to their receptors, TYK2 and its partner JAKs become activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[10] Activated STATs then translocate to the nucleus to regulate the expression of genes involved in immune responses.



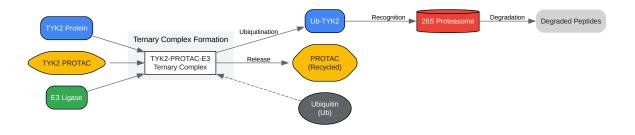


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Caption: Simplified TYK2 Signaling Pathway.



A PROTAC works by inducing the degradation of a target protein.[11] It is a bifunctional molecule with one end binding to the target protein (TYK2) and the other recruiting an E3 ubiquitin ligase.[12] This proximity induces the formation of a ternary complex, leading to the ubiquitination of TYK2, marking it for destruction by the 26S proteasome.[1][13]



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**Caption:** General Mechanism of Action for a PROTAC.

# **Experimental Protocols for Assessing Cell Permeability**

A multi-pronged approach is recommended to accurately assess PROTAC cell permeability and its functional consequences. This involves directly quantifying intracellular drug concentration and using robust cell-based assays to measure target engagement and degradation.

## Method 1: Direct Quantification of Intracellular PROTAC Concentration by LC-MS/MS

This method provides a direct and quantitative measurement of the PROTAC concentration inside the cells.



Principle Cells are incubated with the TYK2 PROTAC for a specified time. After incubation, cells are washed to remove any unbound, extracellular compound. The cells are then lysed, and the intracellular PROTAC is extracted.[4] The concentration of the PROTAC in the cell lysate is then precisely quantified using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

#### Protocol

- Cell Culture: Plate cells (e.g., Jurkat or HaCaT cells) in a 6-well plate at a density of 1 x 10<sup>6</sup> cells/well and allow them to adhere overnight.
- Compound Treatment: Treat the cells with the TYK2 PROTAC at various concentrations (e.g., 0.1, 1, 10  $\mu$ M) and a vehicle control (e.g., 0.1% DMSO). Incubate for a defined period (e.g., 4 hours) at 37°C.
- Cell Harvesting and Washing:
  - Aspirate the media and wash the cells three times with ice-cold PBS to remove extracellular PROTAC.
  - Trypsinize the cells and collect them in a microcentrifuge tube.
  - Count the cells to normalize the data.
  - Centrifuge the cell suspension to pellet the cells.

#### Extraction:

- Resuspend the cell pellet in a known volume of lysis/extraction buffer (e.g., methanol or acetonitrile) containing an internal standard.[4]
- Vortex thoroughly and incubate on ice to precipitate proteins.
- Centrifuge at high speed to pellet the protein precipitate.
- Sample Analysis:
  - Collect the supernatant containing the extracted PROTAC.



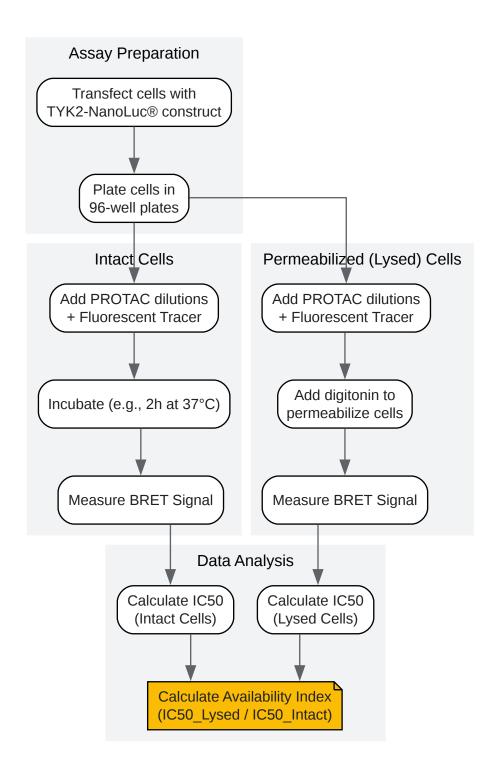
- Analyze the supernatant using a validated LC-MS/MS method to quantify the PROTAC concentration.
- Data Analysis: Calculate the intracellular concentration by correlating the LC-MS/MS readout to a standard curve and normalizing by the cell number.

## **Method 2: NanoBRET™ Target Engagement Assay**

The NanoBRET<sup>™</sup> assay is a powerful live-cell method that measures the binding of a compound to its target protein, providing a quantitative measure of target engagement. By comparing results in intact versus permeabilized cells, one can derive an "availability index" that serves as a surrogate for cell permeability.[14][15][16]

Principle This assay uses Bioluminescence Resonance Energy Transfer (BRET) between a target protein (TYK2) fused to NanoLuc® Luciferase and a cell-permeable fluorescent tracer that binds to the same target.[14] When a PROTAC enters the cell and binds to TYK2, it displaces the tracer, causing a dose-dependent decrease in the BRET signal.





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**Caption:** Workflow for NanoBRET™ Permeability Assessment.

Protocol



- Cell Line Preparation: Use a cell line transiently or stably expressing a TYK2-NanoLuc® fusion protein.
- Cell Plating: Seed the cells into a white, 96-well assay plate and incubate.
- Compound Preparation: Prepare serial dilutions of the TYK2 PROTAC in assay medium.
- Assay for Intact Cells:
  - Add the PROTAC dilutions to the wells.
  - Add the NanoBRET™ tracer and NanoGlo® substrate.
  - Incubate at 37°C for 2 hours.
  - Measure the BRET signal (acceptor emission at 610nm / donor emission at 460nm) using a luminometer.
- Assay for Permeabilized Cells:
  - Run a parallel plate under the same conditions as the intact cells.
  - Just before reading, add digitonin to all wells to permeabilize the cell membranes.
  - Immediately measure the BRET signal.
- Data Analysis:
  - Plot the BRET ratio against the PROTAC concentration and fit a dose-response curve to determine the IC<sub>50</sub> values for both intact and permeabilized cells.
  - Calculate the Availability Index = (IC<sub>50</sub> Permeabilized / IC<sub>50</sub> Intact). A ratio closer to 1 indicates better cell permeability.

## Method 3: HiBiT Assay for Quantifying TYK2 Degradation

### Methodological & Application





This assay provides a functional readout of PROTAC activity by directly quantifying the loss of the target protein in live cells.[17][18] Effective degradation implies that the PROTAC has successfully permeated the cell, engaged both TYK2 and the E3 ligase, and induced proteasomal degradation.

Principle The HiBiT system uses an 11-amino-acid peptide tag (HiBiT) that is knocked into the endogenous TYK2 gene using CRISPR/Cas9.[17][19] This tagged protein is detected by its high-affinity complementation with the LgBiT protein, forming an active NanoLuc® luciferase. The resulting luminescent signal is directly proportional to the amount of HiBiT-TYK2 protein. [20]

#### Protocol

- Cell Line Preparation: Use a cell line where the endogenous TYK2 gene has been tagged with HiBiT using CRISPR/Cas9. The cells should also express the LgBiT protein.
- Cell Plating: Seed the HiBiT-TYK2 cells in a 96-well plate.
- Compound Treatment: Treat cells with serial dilutions of the TYK2 PROTAC. Include a
  vehicle control.
- Incubation: Incubate the plate at 37°C for the desired time course (e.g., 2, 4, 8, 16, 24 hours) to measure degradation kinetics.
- Luminescence Measurement:
  - Add the Nano-Glo® Live Cell Substrate directly to the wells.
  - Measure luminescence using a plate reader.
- Data Analysis:
  - Normalize the luminescence signal to the vehicle control to determine the percentage of TYK2 remaining.
  - Plot the percentage of TYK2 remaining against the PROTAC concentration to calculate the DC<sub>50</sub> (concentration for 50% degradation) and D<sub>max</sub> (maximum degradation).[18]



### **Data Presentation**

Summarizing data from multiple assays in a structured table is crucial for comparing different PROTAC candidates and making informed decisions.

Table 1: Comparative Analysis of Hypothetical TYK2 PROTACs

PROTAC ID	Intracellul ar Conc. (nM) (LC- MS/MS @ 4h, 1µM)	NanoBRE T IC50 (Intact) (nM)	NanoBRE T IC50 (Permeab ilized) (nM)	Availabilit y Index	HiBiT DC50 (nM) (@ 24h)	HiBiT D <sub>max</sub> (%) (@ 24h)
TYK2-P1	150	80	45	0.56	25	92
TYK2-P2	25	650	50	0.08	480	65
TYK2-P3	120	110	95	0.86	40	88

#### Interpretation:

- TYK2-P1: Shows good intracellular accumulation and a reasonable availability index, leading to potent degradation.
- TYK2-P2: Exhibits poor intracellular accumulation and a low availability index, resulting in significantly weaker degradation potency. This suggests a permeability issue.
- TYK2-P3: Has an excellent availability index, close to 1, indicating efficient cell entry. This
  translates to good degradation potency, even with slightly lower intracellular accumulation
  than TYK2-P1.

### Conclusion

Evaluating the cell permeability of TYK2 PROTACs is not a one-size-fits-all process. A comprehensive strategy that combines direct analytical methods like LC-MS/MS with functional, live-cell assays such as NanoBRET™ and HiBiT is essential for a thorough understanding of a PROTAC's behavior. This multi-assay approach allows researchers to distinguish between issues of permeability, target engagement, and degradation efficacy,



providing the critical insights needed to design and select PROTAC candidates with the highest potential for therapeutic success.

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